

Molecular structure of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

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Compound of Interest

Compound Name:	2-Fluoro-4-(trifluoromethyl)benzaldehyde
Cat. No.:	B1268082

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An In-Depth Technical Guide to the Molecular Structure of **2-Fluoro-4-(trifluoromethyl)benzaldehyde**

Authored by: A Senior Application Scientist

Foreword: In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for modulating physicochemical and biological properties. **2-Fluoro-4-(trifluoromethyl)benzaldehyde**, a disubstituted aromatic aldehyde, stands as a quintessential example of a highly versatile fluorinated building block. The presence of both a fluorine atom and a trifluoromethyl group on the benzaldehyde core imparts a unique electronic profile, enhancing its reactivity and utility in complex organic syntheses. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Identity and Physicochemical Properties

2-Fluoro-4-(trifluoromethyl)benzaldehyde is a colorless to light yellow liquid at room temperature.^[1] Its identity is unequivocally established by its unique CAS number, 89763-93-9. ^{[1][2][3]} The molecular formula is C₈H₄F₄O, corresponding to a molecular weight of 192.11 g/mol. ^{[1][2][3][4]}

The structural arrangement, featuring an aldehyde group ortho to a fluorine atom and para to a trifluoromethyl group, is the cornerstone of its chemical behavior.

Caption: Molecular Structure of **2-Fluoro-4-(trifluoromethyl)benzaldehyde**.

A summary of its key physicochemical properties is presented below, essential for planning experimental work.

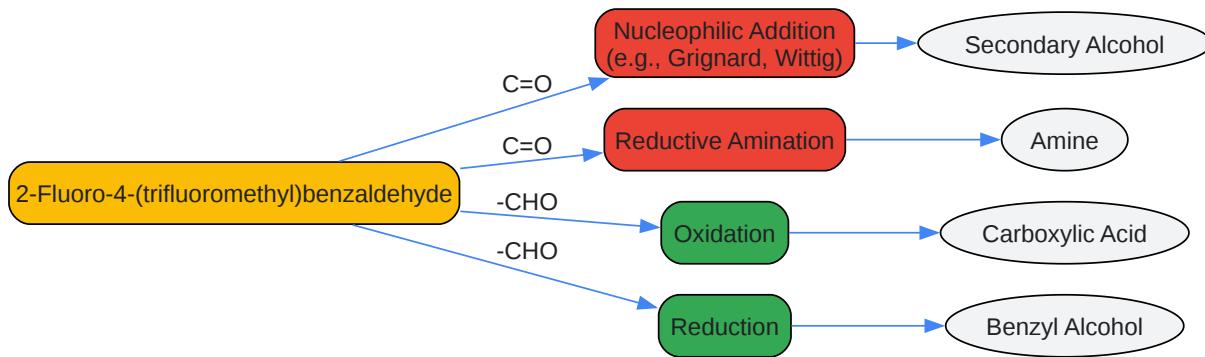
Property	Value	Source(s)
CAS Number	89763-93-9	[1] [2]
Molecular Formula	C ₈ H ₄ F ₄ O	[1] [2] [3]
Molecular Weight	192.11 g/mol	[1] [2] [3]
Appearance	Colorless to light yellow liquid	[1] [5]
Boiling Point	118-119 °C	[1] [2]
Density	1.41 g/mL at 25 °C	[1]
Refractive Index (n _{20/D})	1.45	[1] [2]
Flash Point	110 °C (230 °F) - closed cup	[1]
SMILES	O=Cc1ccc(cc1F)C(F)(F)F	[2] [4]
InChI Key	KFEHNXLFIGPWNB- UHFFFAOYSA-N	[2] [5]

Synthesis and Reaction Chemistry

As a crucial intermediate, **2-Fluoro-4-(trifluoromethyl)benzaldehyde** is synthesized through multi-step processes, often starting from simpler substituted toluenes. While specific proprietary synthesis routes are common, general synthetic strategies for related fluorinated benzaldehydes involve the oxidation of the corresponding benzyl alcohol or the hydrolysis of a benzal halide. The presence of the trifluoromethyl group, a robust and electron-withdrawing moiety, often necessitates specific catalytic systems to achieve high yields.

The reactivity of this molecule is dominated by two key features: the aldehyde functional group and the electron-deficient aromatic ring.

- **Aldehyde Reactivity:** The aldehyde carbon is highly electrophilic, readily undergoing nucleophilic addition reactions. This makes it a valuable precursor for forming C-C bonds (e.g., Wittig, Grignard, aldol reactions) and C-N bonds (reductive amination, imine formation), which are fundamental transformations in the synthesis of pharmaceutical scaffolds.^[1]
- **Aromatic Ring Reactivity:** The potent electron-withdrawing effects of both the ortho-fluorine and para-trifluoromethyl groups render the aromatic ring electron-deficient. This deactivation makes conventional electrophilic aromatic substitution challenging. Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the activating groups, should a suitable leaving group be present.



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Caption: Key reactions involving the aldehyde group.

Spectroscopic Characterization: A Structural Deep Dive

The definitive structure of **2-Fluoro-4-(trifluoromethyl)benzaldehyde** is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the

structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) and one signal for the aldehydic proton (typically δ 9.5-10.5 ppm). The coupling patterns (doublets, triplets of doublets) and coupling constants (J -values) between the aromatic protons and with the ^{19}F nucleus at position 2 are critical for assigning their specific positions.
- ^{13}C NMR: The carbon spectrum will display eight unique signals. The aldehydic carbon ($\text{C}=\text{O}$) will appear significantly downfield (δ 185-195 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will have their chemical shifts influenced by the attached substituents; the carbons bonded to fluorine and the CF_3 group will show characteristic splitting patterns and shifts.
- ^{19}F NMR: This is a powerful tool for fluorinated compounds. Two signals are expected: one for the single fluorine atom on the ring and another for the trifluoromethyl group. The chemical shifts and coupling between these two distinct fluorine environments provide unambiguous structural confirmation.

Infrared (IR) Spectroscopy

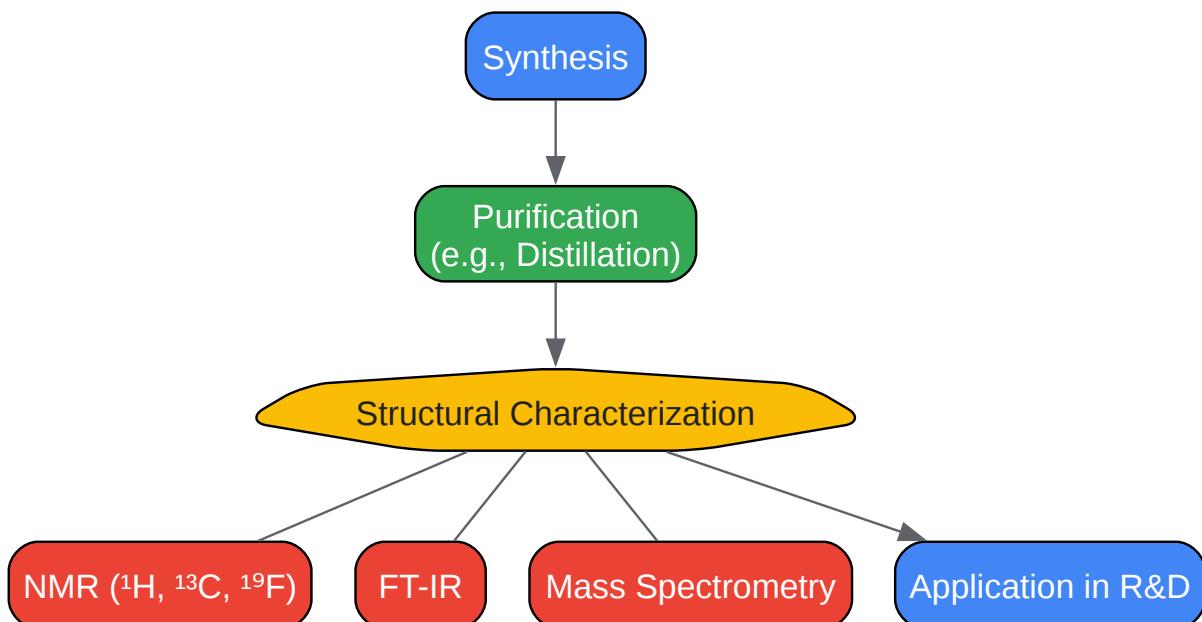
The IR spectrum provides functional group information. Key expected absorption bands include:

- $\sim 1700\text{-}1720\text{ cm}^{-1}$: A strong, sharp peak corresponding to the $\text{C}=\text{O}$ stretching vibration of the aromatic aldehyde.
- ~ 2720 and $\sim 2820\text{ cm}^{-1}$: Two weak bands characteristic of the C-H stretch of the aldehyde group (Fermi resonance).
- $\sim 1100\text{-}1400\text{ cm}^{-1}$: A series of very strong, broad bands due to the C-F stretching vibrations of the trifluoromethyl group.
- $\sim 1200\text{-}1250\text{ cm}^{-1}$: A strong band for the C-F stretch of the aromatic fluorine.
- $\sim 1600\text{ cm}^{-1}$ and $\sim 1450\text{ cm}^{-1}$: Peaks associated with C=C stretching in the aromatic ring.

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M^+) at m/z 192. The fragmentation pattern is predictable:

- Loss of $H\cdot$ ($M-1$): A peak at m/z 191 is expected from the loss of the aldehydic hydrogen.
- Loss of $CHO\cdot$ ($M-29$): A significant fragment at m/z 163 results from the loss of the formyl radical.
- Loss of $CF_3\cdot$ ($M-69$): Cleavage of the strong C-CF₃ bond can lead to a fragment at m/z 123.



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Caption: Standard experimental workflow for compound validation.

Applications in Drug Discovery and Materials Science

The unique electronic properties conferred by the fluorine substituents make this compound a highly sought-after intermediate.

- Pharmaceuticals: Fluorinated groups are known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[\[6\]](#) The trifluoromethyl group, in particular, is a bioisostere for chlorine and can increase lipophilicity, aiding in membrane permeability.[\[7\]](#) This benzaldehyde is a key starting material for synthesizing complex heterocyclic compounds and other pharmacologically active molecules.[\[1\]](#)
- Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can lead to pesticides and herbicides with enhanced stability and potency.[\[1\]](#)
- Materials Science: The compound is used in the synthesis of advanced polymers and other materials where thermal stability and specific electronic properties are desired.[\[1\]](#)

Safety, Handling, and Storage

Proper handling of **2-Fluoro-4-(trifluoromethyl)benzaldehyde** is crucial to ensure laboratory safety. It is classified as an irritant.

Hazard Class	GHS Statements
Skin Irritation	H315: Causes skin irritation
Eye Irritation	H319: Causes serious eye irritation
Respiratory Irritation	H335: May cause respiratory irritation

Handling Protocols:

- Work in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)
- Avoid contact with skin, eyes, and clothing.[\[9\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.
- Avoid breathing vapors or mists.[\[9\]](#)

Storage Recommendations:

- Store in a cool, dry, and well-ventilated area.[1][8]
- Keep the container tightly closed to prevent moisture and air exposure.[8][9] The compound can be air sensitive.[8][9]
- Store away from heat, sparks, and open flames, as it is a combustible liquid.[9]
- For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[8]

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